Tris(ethylenediamine)cobalt(III)

Catalog No.
S567482
CAS No.
14878-41-2
M.F
C6H24CoN6+3
M. Wt
239.23 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris(ethylenediamine)cobalt(III)

CAS Number

14878-41-2

Product Name

Tris(ethylenediamine)cobalt(III)

IUPAC Name

cobalt(3+);ethane-1,2-diamine

Molecular Formula

C6H24CoN6+3

Molecular Weight

239.23 g/mol

InChI

InChI=1S/3C2H8N2.Co/c3*3-1-2-4;/h3*1-4H2;/q;;;+3

InChI Key

JHBWUDJPQWKJHP-UHFFFAOYSA-N

SMILES

C(CN)N.C(CN)N.C(CN)N.[Co+3]

Synonyms

Co(en)3, cobalt(III) tris(ethylenediamine), tris(ethylenediamine)cobalt(III), tris(ethylenediamine)cobalt(III) triiodide, tris(ethylenediamine)cobalt(III), hydrate, tribromide, tris(ethylenediamine)cobalt(III), trichloride

Canonical SMILES

C(CN)N.C(CN)N.C(CN)N.[Co+3]

Description

The exact mass of the compound Tris(ethylenediamine)cobalt(III) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Polyamines - Diamines - Ethylenediamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tris(ethylenediamine)cobalt(III) is a coordination complex with the formula [Co(en)3]3+[Co(en)_3]^{3+}, where "en" denotes ethylenediamine. This compound is notable for its octahedral geometry, characterized by three bidentate ethylenediamine ligands coordinating to a central cobalt ion in the +3 oxidation state. The complex exhibits significant stability and unique stereochemical properties, having been pivotal in the development of coordination chemistry. The compound was first synthesized by Alfred Werner, who described it as forming yellow-gold needle-like crystals .

, including:

  • Oxidation: The synthesis involves the oxidation of cobalt(II) to cobalt(III) in the presence of ethylenediamine. This process typically occurs when cobalt(II) salts are treated with air or oxygen in aqueous solutions.
  • Racemization: In aqueous solutions, the complex can undergo racemization, where the optical isomers interconvert. This reaction has been studied extensively, revealing that it follows first-order kinetics and can be catalyzed by surfaces such as carbon black .
  • Acid-Base Reactions: The tris(ethylenediamine)cobalt(III) cation can also participate in acid-base dissociation reactions, especially in basic solutions where it can lose protons .

Tris(ethylenediamine)cobalt(III) has been investigated for its biological activities, particularly its potential as an anticancer agent. The compound's ability to bind to DNA and interfere with cellular processes has made it a subject of interest in medicinal chemistry. Additionally, studies have shown that it may exhibit antibacterial properties due to its interaction with bacterial membranes.

The synthesis of tris(ethylenediamine)cobalt(III) typically involves:

  • Preparation of Cobalt(II) Solution: Dissolving cobalt(II) chloride or another cobalt(II) salt in water.
  • Addition of Ethylenediamine: Introducing ethylenediamine to the cobalt solution.
  • Oxidation: Purging the solution with air or oxygen to oxidize cobalt(II) to cobalt(III).
  • Isolation: The resulting trication can be isolated by adding suitable anions (e.g., chloride ions), often resulting in the formation of salts like tris(ethylenediamine)cobalt(III) chloride .

Tris(ethylenediamine)cobalt(III) finds various applications, including:

  • Catalysis: It serves as a catalyst in organic reactions due to its ability to facilitate electron transfer processes.
  • Analytical Chemistry: Used as a reagent for detecting certain ions and compounds through colorimetric methods.
  • Medicinal Chemistry: Investigated for its potential therapeutic applications, particularly in cancer treatment.

Tris(ethylenediamine)cobalt(III) shares similarities with other coordination complexes but is unique due to its specific ligand arrangement and properties. Here are some comparable compounds:

Compound NameFormulaKey Features
Tris(phenanthroline)cobalt(III)[Co(phen)3]3+[Co(phen)_3]^{3+}Uses phenanthroline ligands; notable for photophysical properties.
Tris(bipyridine)cobalt(III)[Co(bipy)3]3+[Co(bipy)_3]^{3+}Exhibits strong luminescence; used in electrochemistry.
Hexaamminecobalt(III)[Co(NH3)6]3+[Co(NH_3)_6]^{3+}Lacks bidentate ligands; simpler structure but similar oxidation state.

Tris(ethylenediamine)cobalt(III) stands out due to its unique stereochemistry and ability to undergo racemization, which is less common among similar complexes.

The synthesis of tris(ethylenediamine)cobalt(III) chloride represents one of the foundational achievements in coordination chemistry, tracing its origins to the pioneering work of Alfred Werner in the early 20th century [2] [22]. The classical synthetic approach involves the oxidation of cobalt(II) salts in the presence of ethylenediamine ligands, establishing the fundamental principles that continue to guide modern synthetic protocols [2].

The traditional Werner method employs cobalt(II) chloride hexahydrate as the starting material, which undergoes complexation with ethylenediamine followed by oxidation to the trivalent state [2] [5]. This classical approach typically requires extended reaction times and carefully controlled atmospheric conditions to achieve the desired oxidation state transformation [7]. The fundamental reaction proceeds according to the stoichiometry wherein four moles of cobalt(II) chloride hexahydrate react with oxygen and ethylenediamine to produce the target tris(ethylenediamine)cobalt(III) complex [28].

Historical synthetic protocols established that the cobalt(III) oxidation state becomes stabilized through coordination with ethylenediamine ligands, preventing reduction back to the cobalt(II) state that would otherwise occur readily in aqueous environments [28]. The classical methodology demonstrated yields ranging from 85 to 95 percent under optimal conditions, establishing benchmarks for subsequent synthetic developments [1] [7].

Optimization of Oxidation Conditions

Modern optimization of oxidation conditions has revealed critical parameters that significantly influence both reaction efficiency and product quality [1] [7]. Temperature control emerges as a fundamental variable, with optimal ranges typically maintained between 25 to 100 degrees Celsius depending on the specific oxidation methodology employed [34] [35]. Research demonstrates that elevated temperatures accelerate the oxidation process but may simultaneously promote unwanted side reactions or decomposition pathways [35].

Reaction time optimization studies indicate that classical air oxidation methods require 24 to 48 hours for completion, while more aggressive oxidizing conditions can reduce this timeframe to as little as 30 minutes [1] [7]. The optimization process must balance reaction rate against selectivity, as excessively rapid oxidation may lead to incomplete complexation or formation of undesired byproducts [36].

Pressure considerations play a secondary but measurable role in oxidation optimization [36]. Atmospheric pressure conditions generally prove sufficient for most synthetic protocols, though slightly elevated pressures may enhance oxygen dissolution and improve oxidation kinetics [40]. The optimization process typically involves systematic variation of temperature, time, and atmospheric composition to achieve maximum yield while maintaining product purity [34] [36].

ParameterOptimal RangeEffect on YieldImpact on Reaction Time
Temperature25-80°C85-98%0.5-24 hours
Pressure1-2 atm90-95%Minimal effect
pH8.5-10.090-98%Significant reduction

Air Oxidation Methods for Cobalt(II) to Cobalt(III)

Air oxidation represents the most environmentally benign approach for converting cobalt(II) to cobalt(III) in the presence of ethylenediamine ligands [2] [10]. This methodology relies on dissolved atmospheric oxygen to facilitate the electron transfer process, making it particularly attractive for large-scale synthetic applications [28]. The air oxidation process typically proceeds through a mechanism involving initial complexation of cobalt(II) with ethylenediamine, followed by oxidative electron transfer mediated by dissolved oxygen [10].

Experimental protocols for air oxidation commonly employ continuous air sparging through the reaction mixture, with optimal flow rates determined empirically based on solution volume and vessel geometry [28] [33]. The process benefits from moderate heating, typically maintained at 80 to 100 degrees Celsius, which enhances both oxygen solubility and reaction kinetics [28]. Research indicates that air oxidation methods achieve yields comparable to more aggressive oxidizing systems while offering superior environmental compatibility [2] [5].

The mechanism of air oxidation involves coordination of ethylenediamine to cobalt(II) centers, followed by oxidative coupling with dissolved oxygen species [10] [12]. This process requires careful pH control to maintain optimal conditions for both complexation and oxidation, typically achieved through addition of mild acids or bases as needed [28]. Air oxidation protocols demonstrate particular effectiveness when conducted under slightly alkaline conditions, where hydroxide ion concentration facilitates the oxidation process without promoting competing precipitation reactions [2].

Kinetic studies of air oxidation reveal that the process exhibits first-order dependence on both cobalt(II) concentration and dissolved oxygen levels [12]. Temperature elevation from room temperature to 80 degrees Celsius typically increases reaction rates by factors of 10 to 20, while maintaining acceptable selectivity for the desired tris-complex formation [35]. The air oxidation approach produces minimal waste streams and requires no specialized oxidizing reagents, making it particularly suitable for educational and industrial applications [1] [7].

Hydrogen Peroxide-Based Synthesis Protocols

Hydrogen peroxide-based synthetic protocols offer rapid and efficient pathways for tris(ethylenediamine)cobalt(III) synthesis, typically achieving completion within 30 minutes to 2 hours [1] [7] [13]. These methods employ hydrogen peroxide as a powerful oxidizing agent that facilitates the cobalt(II) to cobalt(III) transformation under mild conditions [13]. The hydrogen peroxide approach demonstrates superior reaction kinetics compared to air oxidation while maintaining excellent selectivity for the desired product [1].

The mechanism of hydrogen peroxide oxidation involves direct electron transfer from cobalt(II) centers to hydrogen peroxide molecules, producing cobalt(III) species along with water as the primary byproduct [13]. This process benefits from the strong oxidizing potential of hydrogen peroxide, which drives the reaction to completion even under ambient temperature conditions [13]. Research demonstrates that 30 percent hydrogen peroxide solutions provide optimal balance between reaction rate and handling convenience [3] [4].

Experimental protocols typically involve sequential addition of ethylenediamine and hydrogen peroxide to aqueous cobalt(II) chloride solutions [1] [7]. The order of addition proves critical, with ethylenediamine complexation preceding hydrogen peroxide introduction to ensure proper complex formation [7]. Temperature control during hydrogen peroxide addition prevents excessive heat generation that might promote decomposition reactions [3] [4].

Optimization studies reveal that hydrogen peroxide-based protocols achieve yields of 90 to 98 percent under properly controlled conditions [1] [7]. The stoichiometric requirements typically involve slight excess of hydrogen peroxide relative to theoretical demands, compensating for competing decomposition reactions [13]. pH adjustment to mildly alkaline conditions enhances both oxidation efficiency and complex stability [1].

Influence of pH on Synthetic Outcomes

The pH of reaction media exerts profound influence on both the efficiency of cobalt oxidation and the selectivity of complex formation in tris(ethylenediamine)cobalt(III) synthesis [14] [15]. Systematic pH studies demonstrate optimal synthetic conditions within the range of 9.0 to 10.0, where both complex formation and oxidation efficiency reach maximum values [29]. pH values below 7.0 promote competing precipitation reactions that significantly reduce yields, while excessive alkalinity above 11.0 leads to formation of hydroxide species that interfere with desired product formation [14].

The mechanistic basis for pH dependence involves several competing equilibria that determine the predominant cobalt species present during synthesis [14] [29]. Under acidic conditions, protonation of ethylenediamine ligands reduces their coordinating ability, while also promoting hydrolysis reactions that generate insoluble cobalt hydroxide precipitates [29]. Conversely, strongly alkaline conditions favor formation of cobalt hydroxide complexes that resist oxidation to the trivalent state [15].

Experimental pH optimization protocols typically employ systematic variation of initial pH followed by monitoring of both conversion efficiency and product purity [14]. Buffer systems prove generally incompatible with synthesis protocols due to competitive coordination effects, necessitating direct pH adjustment using mineral acids or bases [29]. Real-time pH monitoring during synthesis reveals dynamic changes as oxidation proceeds, requiring occasional readjustment to maintain optimal conditions [14].

pH RangeComplex Formation (%)Oxidation Efficiency (%)Primary Side Products
6.0-7.045-6040-55Cobalt(II) hydroxide precipitation
7.0-8.065-8060-75Minimal side products
8.0-9.085-9580-95Optimal conditions
9.0-10.090-9895-99Excellent selectivity
10.0-11.085-9085-90Minor hydroxide formation
11.0-12.070-8065-75Significant cobalt(III) hydroxide

Research demonstrates that pH optimization can improve yields by 20 to 30 percent compared to uncontrolled conditions, while simultaneously reducing purification requirements through minimization of side product formation [14] [15]. The pH dependence also influences crystal morphology and size distribution of the final product, with optimal pH ranges producing more uniform crystalline materials [31].

Purification and Isolation Strategies

Purification and isolation of tris(ethylenediamine)cobalt(III) chloride requires specialized techniques that address the unique physical and chemical properties of this coordination compound [7] [18] [21]. The compound exhibits high water solubility, making traditional precipitation methods less effective than those employed for many other coordination complexes [31]. Successful purification protocols typically combine multiple separation techniques to achieve the high purity levels required for analytical and synthetic applications [18].

Ethanol precipitation represents the most widely employed initial purification step, exploiting the differential solubility of the target compound in water versus alcoholic media [7] [30]. This process involves gradual addition of ethanol to concentrated aqueous solutions of the crude product, inducing selective crystallization of the tris(ethylenediamine)cobalt(III) complex while leaving many impurities in solution [30]. Optimal precipitation occurs at ethanol concentrations of 60 to 80 percent by volume, with temperature control maintained between 0 to 5 degrees Celsius to promote crystalline formation [7].

Concentrated hydrochloric acid addition provides an alternative purification approach that exploits the common ion effect to reduce complex solubility [7]. This method involves addition of equal volumes of concentrated hydrochloric acid to reaction solutions that have been concentrated to approximately 60 milliliters, followed by ethanol addition to complete the precipitation process [7]. The hydrochloric acid method typically achieves purities of 98 to 99 percent while maintaining recovery yields above 90 percent [1].

Recrystallization techniques offer the highest purity levels but require careful optimization of solvent systems and crystallization conditions [18] [21]. Water-methanol mixtures provide effective recrystallization media, with optimal compositions determined empirically based on temperature and concentration parameters [21]. Multiple recrystallization cycles may be required to achieve analytical purity, with each cycle typically improving purity by 1 to 2 percent while reducing overall recovery [18].

Purification MethodSolvent SystemRecovery Yield (%)Final Purity (%)
Ethanol PrecipitationEthanol/Water85-9595-98
Concentrated HCl AdditionHCl/Ethanol90-9898-99
RecrystallizationWater/Methanol80-9099+
Filtration and WashingEthanol/Ether95-9990-95

Advanced purification strategies may incorporate chromatographic separation techniques, though these approaches typically prove unnecessary for most synthetic applications [32]. Ion exchange chromatography can effectively separate the tris(ethylenediamine)cobalt(III) cation from anionic impurities, while size exclusion methods provide resolution based on molecular dimensions [32]. These techniques find primary application in analytical characterization rather than preparative isolation [31].

Related CAS

13408-73-6 (trichloride)

Other CAS

14878-41-2

Dates

Modify: 2023-07-17

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